

A Technical Guide to the Structural Elucidation of Novel Azaspiracid Analogues

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies and analytical techniques employed in the discovery and structural elucidation of novel Azaspiracid (AZA) analogues. Azaspiracids are a group of lipophilic polyether marine toxins that can accumulate in shellfish, posing a significant risk to human health.[1][2][3] First identified after a poisoning event in 1995, the parent compound, AZA1, and its numerous analogues are produced by dinoflagellates of the genera Azadinium and Amphidoma.[4][5][6] Continuous discovery of new analogues necessitates robust and sophisticated methods for their isolation, characterization, and structural determination.

Isolation and Purification of Novel Analogues

The scarcity of pure AZA standards makes the isolation of novel analogues from natural sources—primarily contaminated shellfish tissue or dinoflagellate cultures—a critical first step. [1][2][4] The process is typically a multi-step procedure involving extraction, partitioning, and several rounds of chromatography to separate the target compounds from a complex matrix.

Experimental Protocol: Isolation from Shellfish

A common workflow for isolating Azaspiracids from shellfish, such as blue mussels (Mytilus edulis), involves a seven-step procedure that has been improved to increase yields significantly.[1][2][7]

Foundational & Exploratory

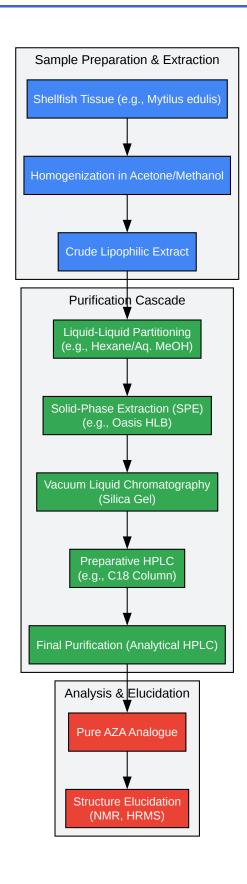




- Extraction: The hepatopancreas or whole flesh of the shellfish is homogenized and extracted with a polar solvent, typically acetone or ethanol.[8][9]
- Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents to remove highly nonpolar lipids (e.g., using hexane) and other interfering compounds. A common partitioning scheme involves hexane and aqueous methanol.[9]
- Solid-Phase Extraction (SPE): The aqueous methanol fraction is further cleaned up using SPE cartridges (e.g., Oasis HLB). This step removes salts and other polar impurities.
- Vacuum Liquid Chromatography (VLC): The concentrated extract from SPE is subjected to
 VLC on a silica gel column, which separates compounds based on polarity.[9]
- Size-Exclusion Chromatography (SEC): Further purification is achieved using SEC with materials like Sephadex LH-20 to separate molecules based on their size.[9]
- Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This
 is a key step for isolating individual analogues. Fractions are collected from multiple
 injections on a C18 or similar column.
- Final Purification: A final polishing step using analytical HPLC often on a different column chemistry is used to achieve high purity (>95%) of the isolated analogue, which is then confirmed by analytical techniques.[1][2]

The following diagram illustrates the general workflow for the isolation and purification of AZA analogues from shellfish.





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Caption: General workflow for Azaspiracid isolation from shellfish.



Structural Elucidation Techniques

Once a novel analogue is isolated in sufficient purity and quantity, its chemical structure is determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of a new analogue. By providing a highly accurate mass measurement of the protonated molecule ([M+H]+), a molecular formula can be confidently proposed.[10]

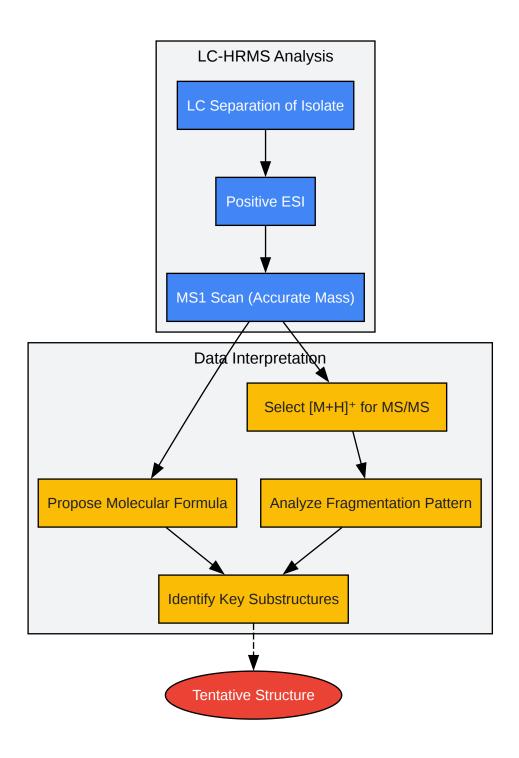
Tandem mass spectrometry (MS/MS or MSⁿ) is then used to fragment the molecule.[12] The fragmentation patterns of AZAs are highly characteristic and provide crucial structural information, particularly about the polyether backbone, the unique tri-spiro ring assembly, and the terminal carboxylic acid and cyclic imine (aza-group) moieties.[10][13][14] For instance, the sequential loss of water molecules is a common feature in AZA spectra.[12]

Experimental Protocol: LC-MS/MS Analysis

- Chromatography: Separation is performed on a reversed-phase column (e.g., C18) using an isocratic or gradient elution with a mobile phase of acetonitrile and water, often containing additives like trifluoroacetic acid or ammonium acetate to improve peak shape and ionization.[8][13]
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecule [M+H]+.[8][12]
- MS Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
- MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion for collision-induced dissociation (CID). The resulting product ions are analyzed to build a picture of the molecule's substructures.[8] Specific fragment ions can confirm the presence of key structural features like the A-ring.[13]

The logical workflow for identifying analogues using mass spectrometry is depicted below.





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Caption: Logical workflow for mass spectrometry-based structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula and fragmentation data, only NMR spectroscopy can unambiguously determine the complete 3D structure and stereochemistry of a new molecule.



[1][10] This requires a significant amount of pure material (typically >0.5 mg).[15][16]

Experimental Protocol: NMR Structural Elucidation

A suite of 1D and 2D NMR experiments is required to piece together the complex structure of an AZA analogue.

• 1D NMR:

- ¹H NMR: Identifies the types and number of protons in the molecule. For example, the discovery of AZA-36 showed an extra oxymethine signal compared to AZA-1, indicating a new hydroxyl group.[15]
- ¹³C NMR: Identifies the number and types of carbon atoms (methyl, methylene, methine, quaternary).

2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the connection of adjacent protons within a spin system.[10][15]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).[10]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
 and carbons over two to three bonds, which is critical for connecting the different spin
 systems identified by COSY and piecing together the entire carbon skeleton.[10][15]
- NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

By systematically analyzing the correlations from these experiments, researchers can assemble the partial structures into a complete, unambiguous molecular structure.[10]

Data on Novel Azaspiracid Analogues



The combination of these analytical techniques has led to the identification of dozens of AZA analogues.[4][7] The structures are often variations of the parent compound, AZA1, differing by hydroxylation, methylation, or demethylation.[13][15][17]

Mass Spectrometry Data Summary

The table below summarizes key mass spectrometry data for several recently identified AZA analogues.

Analogue	Molecular Formula	[M+H]+ (m/z)	Key Structural Modification from AZA1	Reference(s)
AZA1	C47H71NO12	842.5077	Parent Compound	[10]
AZA2	C48H73NO12	856.5	8-methyl	[12]
AZA3	C46H69NO12	828.5	22-demethyl	[12]
AZA4	C46H69NO13	844.4857	3-hydroxy-22- demethyl	[17]
AZA5	C46H69NO13	844.4857	23-hydroxy-22- demethyl	[17]
AZA6	C47H71NO12	842.5	Positional isomer of AZA1	[1][13]
AZA36	C47H71NO13	858.5	3-hydroxy-8- methyl-39- demethyl	[15]
AZA37	C47H73NO13	860.5	3-hydroxy-7,8- dihydro-39- demethyl	[15]

NMR Data Summary for AZA-36

The following table provides selected, characteristic NMR chemical shifts for AZA-36, which features a novel hydroxylation at the C-3 position compared to AZA-1.[15]



Atom No.	¹³ C Chemical Shift (δc)	¹H Chemical Shift (бн)	Key Correlations (COSY, HMBC)
C-2	-	-	COSY with H-3
C-3	71.4	4.43 (oxymethine)	COSY with H-2, H-4
C-4	-	-	COSY with H-3
C-7	123.4	5.36	HMBC from H-47; COSY with H-47
C-8	132.1	-	HMBC from H-47 (new allylic methyl)
C-9	41.1	-	HMBC from H-47
C-39	-	-	Loss of 39-methyl signal vs. AZA-1
C-47	-	1.70 (allylic methyl)	HMBC to C-7, C-8, C-9

Conclusion

The structural elucidation of novel Azaspiracid analogues is a complex but systematic process that relies on the synergy between advanced separation science and high-end spectroscopic techniques. A meticulous workflow, beginning with multi-step isolation and purification, is required to obtain pure compounds. High-resolution mass spectrometry provides the initial molecular formula and key structural clues through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the unambiguous, complete structure. The data and protocols outlined in this guide serve as a foundational reference for researchers engaged in the discovery and characterization of these potent marine biotoxins, ultimately supporting public health and safety.

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